1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-
CAS No.:
Cat. No.: VC19805197
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 3-methyl-2,3-dihydro-1H-indole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H11NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-4,6,11H,5H2,1H3,(H,12,13) |
| Standard InChI Key | PTDICWIJHWVTID-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNC2=CC=CC(=C12)C(=O)O |
Introduction
Structural and Nomenclature Considerations
The core structure of 1H-indole-4-carboxylic acid, 2,3-dihydro-3-methyl- consists of a bicyclic system featuring a pyrrole ring fused to a partially saturated benzene ring (Fig. 1). Key structural features include:
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2,3-Dihydroindole backbone: The saturation of the 2- and 3-positions reduces aromaticity, imparting conformational flexibility compared to fully aromatic indoles .
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Carboxylic acid group at C4: Positioned para to the nitrogen atom, this group enhances hydrogen-bonding potential and acidity (predicted pKa ≈ 3.9) .
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Methyl substituent at C3: The alkyl group influences steric and electronic properties, potentially modulating biological activity .
Nomenclature Clarification: The compound’s systematic name follows IUPAC rules, but positional isomerism requires careful distinction. For example, 1-methyl-2,3-dihydro-1H-indole-4-carboxylic acid (CAS 168899-63-6) differs in methyl placement at N1 rather than C3 . This distinction significantly impacts molecular interactions and reactivity.
Synthetic Pathways and Optimization
While no direct synthesis of the 3-methyl variant is documented, analogous routes for 1-methyl-2,3-dihydro-1H-indole-4-carboxylic acid provide a template for hypothetical preparation . A representative approach involves:
Hydrolysis of Methyl Esters
Methyl 1-methyl-1H-indole-4-carboxylate undergoes saponification using aqueous lithium hydroxide in tetrahydrofuran/methanol (30°C, 18 h), yielding the carboxylic acid with 94% efficiency . Adapting this method to a 3-methyl precursor would require tailored starting materials.
Table 1: Representative Reaction Conditions for Indole-4-Carboxylate Hydrolysis
| Parameter | Value |
|---|---|
| Substrate | Methyl indole-4-carboxylate |
| Base | LiOH (2 M aq.) |
| Solvent | THF/MeOH (5:1 v/v) |
| Temperature | 30°C |
| Duration | 18 h |
| Yield | 94% |
Physicochemical Properties
Data extrapolated from structurally similar compounds suggest the following characteristics:
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H11NO2 | |
| Molecular Weight | 177.2 g/mol | |
| Melting Point | 213–214°C (analogous compound) | |
| Density | 1.408 ± 0.06 g/cm³ | |
| pKa | 3.90 ± 0.10 |
The methyl group at C3 likely reduces solubility in polar solvents compared to the N1-methyl analog due to increased hydrophobicity .
Rotamer-specific UV/vis studies on indole-4-carboxylic acid derivatives reveal conformation-dependent excited-state dynamics . Key findings include:
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Rotational isomerism: The carboxylic acid group adopts s-cis or s-trans conformations, influencing electronic transitions. For example, s-cis conformers exhibit shorter fluorescence lifetimes due to enhanced charge transfer quenching .
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Electronic states: The 1La and 1Lb states dominate UV absorption, with substituents modulating their relative energies. Methyl groups at C3 may stabilize the 1Lb state through inductive effects .
| Target | Application | Reference |
|---|---|---|
| HDACs | Cancer therapy | |
| SARS-CoV 3CL protease | Antiviral development | |
| CCR3 receptor | Anti-inflammatory agents |
Challenges and Future Directions
The absence of direct studies on 3-methyl-2,3-dihydro-1H-indole-4-carboxylic acid highlights gaps in the literature. Priority areas for future research include:
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